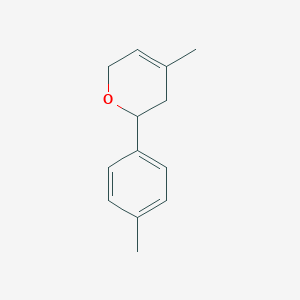
4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran is an organic compound characterized by a pyran ring substituted with methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with 4-methylphenylacetaldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methyl-2-pentanone: A ketone with a different carbon chain length.
4-Methyl-2,5-dimethoxyamphetamine: A phenyl isopropylamine derivative with distinct pharmacological properties.
Uniqueness
4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern on the pyran ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
189811-23-2 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
4-methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O/c1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13/h3-7,13H,8-9H2,1-2H3 |
InChIキー |
LMDIUAJJZPCCOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CCOC(C1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
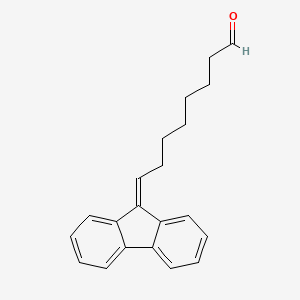
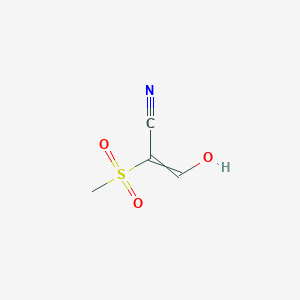
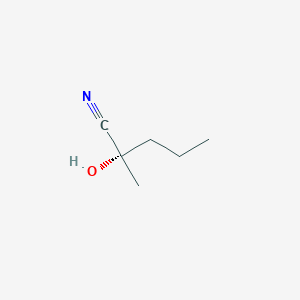
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

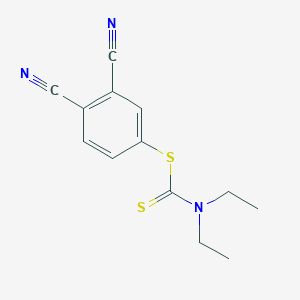
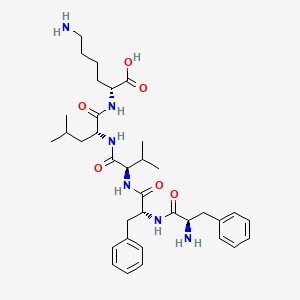

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
